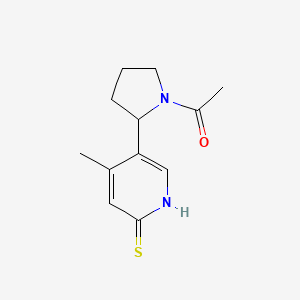

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-derived compound featuring a pyrrolidine ring linked to a substituted pyridine moiety. The pyridine ring is substituted with a mercapto (-SH) group at the 6-position and a methyl group at the 4-position, while the ethanone group is attached to the pyrrolidine nitrogen.

Properties

Molecular Formula |

C12H16N2OS |

|---|---|

Molecular Weight |

236.34 g/mol |

IUPAC Name |

1-[2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C12H16N2OS/c1-8-6-12(16)13-7-10(8)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16) |

InChI Key |

KEAIMMYMLOSKJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 4-methylpyridine with appropriate reagents to introduce the mercapto group at the 6-position.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine itself or its derivatives.

Coupling Reaction: The pyridine and pyrrolidine rings are coupled together using a suitable linker, such as ethanone, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyridine or pyrrolidine rings.

Substitution: Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones.

Scientific Research Applications

Research indicates that 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties. These activities are attributed to its ability to interact with specific molecular targets within cells.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action typically involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has shown promise in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various pathways:

- Induction of Apoptosis : The compound triggers apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

- Cell Proliferation Inhibition : In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including HeLa cells and murine leukemia cells, with IC50 values indicating potent cytotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrolidine ring or the introduction of different substituents can significantly alter the biological activity of the compound. For example:

- Pyrrolidine Substitutions : Changes at specific positions on the pyrrolidine ring can enhance or diminish potency.

- Mercapto Group Influence : The presence of the mercapto group is critical for interaction with target proteins and may enhance solubility in biological systems.

Case Studies

Several case studies highlight the applications and effectiveness of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone:

- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition compared to standard antibiotics.

- Cancer Research : In vitro experiments on cancer cell lines revealed that derivatives of this compound maintained or enhanced cytotoxic activity compared to baseline compounds, suggesting potential for further development in cancer therapeutics.

- Mechanistic Insights : Research focusing on mitochondrial dysfunction indicated that treatment with this compound leads to alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine and pyrrolidine rings may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Mercapto vs. Halogen Substituents

The target compound’s 6-mercapto group distinguishes it from analogues like the fluorine-substituted pyridine in . For example, the mercapto group may confer antioxidant properties or enable covalent interactions with cysteine residues in enzymes, a feature absent in the fluorine analogue .

Methyl vs. Sulfonyl Groups

Compared to DS-6392 (), which has a methylsulfonyl group on the phenyl ring, the target’s 4-methylpyridine substitution increases lipophilicity. Methylsulfonyl groups are polar and often improve water solubility, but they may also act as leaving groups in nucleophilic reactions. The methyl group in the target compound likely enhances membrane permeability but reduces solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated for C₁₅H₁₅NO₃S (DS-6392).

This could limit its stability in oxidative environments but expand its utility in catalysis or targeted covalent drug design.

Pharmacological Implications

- Antioxidant Activity : The mercapto group may scavenge free radicals, similar to other thiol-containing drugs like captopril .

- Enzyme Inhibition : Thiols can inhibit metalloenzymes (e.g., matrix metalloproteinases) by binding to zinc ions, a mechanism absent in fluorine or sulfonyl analogues.

Notes

- Limitations : Comparative data are inferred from structural analogues; direct pharmacological or kinetic studies are needed.

- Safety : Thiol-containing compounds may exhibit toxicity via glutathione depletion or protein adduct formation.

- Research Gaps : Stability studies under oxidative conditions and in vivo efficacy data are critical next steps.

Biological Activity

1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, with the chemical formula , is a heterocyclic compound notable for its unique structural features, including a pyrrolidine ring and a mercapto group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can be represented as follows:

Key properties include:

- Molecular Weight : 222.31 g/mol

- Purity : Typically ≥ 95%

Biological Activity Overview

Research indicates that compounds similar to 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit a range of biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Modulation of enzyme activity

Anticancer Activity

Studies have demonstrated that derivatives featuring pyridine and thiol groups can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | Induces apoptosis via caspase activation |

| Compound B | U937 | 0.8 | Inhibits cell cycle progression |

The biological activity is often attributed to the mercapto group, which can participate in redox reactions and interact with cellular thiols, leading to:

- Disruption of redox balance within cells.

- Modulation of signaling pathways involved in cell survival and apoptosis.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. The results indicated that compounds with thiol functionalities exhibited enhanced cytotoxicity compared to their non-thiol counterparts .

- Inhibition of COL1A1 Expression : Another study demonstrated that certain derivatives could suppress the expression of COL1A1, a protein associated with fibrosis, in hepatic stellate cells. This suggests potential applications in liver disease treatment .

- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of similar compounds, noting their effectiveness against a range of bacterial strains. The mercapto group is believed to enhance interaction with bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.